Hydrogen-Bond-Accepting 3-Substituent Is Required for Anti-HCMV Activity: FTCRI (IC50 = 0.23 μM) vs. 3-Methyl Analog (IC50 = 32 μM)
The 2,5,6-trichloroindole scaffold exerts anti-HCMV activity only when the 3-position bears a hydrogen-bond-accepting substituent. The 3-formyl derivative FTCRI (3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole) exhibited an IC50 of 0.23 μM against HCMV, whereas the 3-methyl analog, which lacks hydrogen-bond-accepting capacity, was approximately 139-fold less active with an IC50 of 32 μM [1]. Both compounds share the identical 2,5,6-trichloroindole core and ribose sugar, isolating the 3-substituent as the sole variable.
| Evidence Dimension | Anti-HCMV activity (IC50) |
|---|---|
| Target Compound Data | FTCRI: IC50 = 0.23 μM |
| Comparator Or Baseline | 3-Methyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole: IC50 = 32 μM |
| Quantified Difference | ~139-fold reduction in potency for the non-hydrogen-bonding analog |
| Conditions | Plaque reduction assay in HFF (human foreskin fibroblast) cells infected with HCMV strain AD169 |
Why This Matters
Procurement of the 2,5,6-trichloroindole aglycone is justified only if the intended derivative incorporates a hydrogen-bond acceptor at the 3-position; substituting with a non-hydrogen-bonding analog would result in near-complete loss of antiviral activity.
- [1] Williams JD, Chen JJ, Drach JC, Townsend LB. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. J Med Chem. 2004;47(23):5753-5765. doi:10.1021/jm0400146. View Source
